5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClFN2/c1-7(2,10)5-4(8)6(9)12-3-11-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEJBODPMXFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=NC=N1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative undergoes halogenation in the presence of bromine and chlorine reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms and the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting various biological pathways.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: Researchers utilize this compound to study its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A closely related compound with a similar structure but lacking the chlorine atom.
Uniqueness
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is unique due to the combination of bromine, chlorine, and fluorine atoms on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Biological Activity
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is a halogenated pyrimidine derivative that exhibits a range of biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrClFN₂. The compound features a pyrimidine ring with bromine and chlorine substituents, as well as a fluorinated isopropyl group. This unique combination contributes to its potential reactivity and biological activity.
Antifungal Activity
Research indicates that derivatives of pyrimidine, including this compound, have shown significant antifungal activity. Specifically, studies have demonstrated its effectiveness against pathogens such as Botrytis cinerea and Phomopsis species. The compound's inhibition rates surpass those of conventional antifungal agents like Pyrimethanil.
Antibacterial Activity
In addition to antifungal properties, this compound has been evaluated for antibacterial activity. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogens in the structure is believed to enhance its antimicrobial efficacy .
Anticancer Properties
The potential anticancer effects of this compound are also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related pyrimidines have shown promising results in inhibiting tumor growth in vitro .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Formation of Bromo-Pyrimidine: Initial synthesis typically involves creating a bromo-pyrimidine compound.
- Chlorination: The next step involves chlorinating the bromo-pyrimidine.
- Alkylation: Finally, the compound is alkylated using fluorinated reagents to introduce the isopropyl group.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Below is a comparison table highlighting similar compounds and their respective activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-fluoropyrimidine | Bromine at position 5, fluorine at position 2 | Antifungal activity |
| 4-Chloro-6-methylpyrimidine | Chlorine at position 4, methyl at position 6 | Anticancer properties |
| 5-Bromo-4-methylpyrimidine | Bromine at position 5, methyl at position 4 | Antiviral activity |
| 5-Chloro-6-(1-methylpropyl)pyrimidine | Chlorine at position 5, branched alkyl group | Antimicrobial properties |
The unique combination of bromine and chlorine substituents along with the specific fluorinated alkyl group distinguishes this compound from others, potentially enhancing its reactivity and biological profile.
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrimidine derivatives:
- Antifungal Efficacy Study: A study demonstrated that certain pyrimidine derivatives exhibited significant inhibition rates against fungal pathogens compared to standard treatments. The results indicated that structural modifications could lead to enhanced efficacy.
- Anticancer Activity Assessment: Research involving related compounds showed that modifications in the pyrimidine structure could effectively target cancer cells, leading to reduced viability and increased apoptosis rates in vitro .
- Antibacterial Testing: A series of tests confirmed the antibacterial properties of similar pyrimidines against multiple strains, suggesting a broad-spectrum potential for these compounds in clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
